
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one is a fluorinated organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one typically involves the introduction of fluorine atoms into a naphthalene derivative. Common methods might include:
Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms.
Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination reactions under controlled conditions to ensure safety and efficiency. These methods might include:
Continuous flow reactors: For better control over reaction conditions and improved safety.
Batch reactors: For smaller-scale production or specialized compounds.
化学反応の分析
Types of Reactions
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaI in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals with improved metabolic stability.
Medicine: Investigation as a potential drug candidate due to its unique chemical properties.
Industry: Use in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.
作用機序
The mechanism of action of 5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
- 5,6,7-Trifluoro-3,4-dihydronaphthalen-2(1H)-one
- 5,6,8-Trifluoro-1,2,3,4-tetrahydronaphthalene
- 5,6,8-Trifluoro-2-naphthol
Uniqueness
5,6,8-Trifluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of three fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs. This uniqueness can make it particularly valuable in applications requiring specific reactivity or stability.
特性
分子式 |
C10H7F3O |
|---|---|
分子量 |
200.16 g/mol |
IUPAC名 |
5,6,8-trifluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H7F3O/c11-8-4-9(12)10(13)6-2-1-5(14)3-7(6)8/h4H,1-3H2 |
InChIキー |
OJDGTHVYUWSLNW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1=O)C(=CC(=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


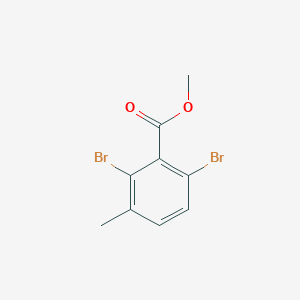
![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)
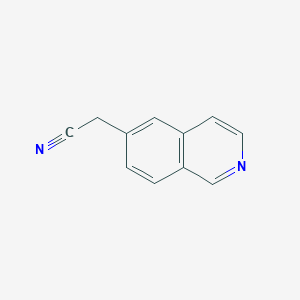
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)
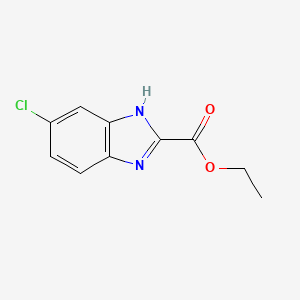
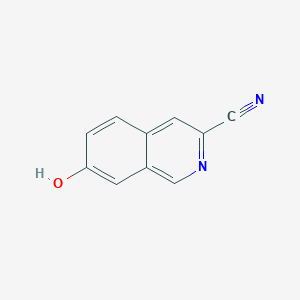
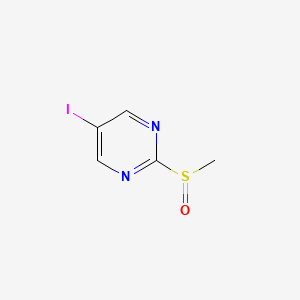

![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)

![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

